molecular formula C3H8N6O3 B14237929 N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine CAS No. 374907-72-9

N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine

Cat. No.: B14237929
CAS No.: 374907-72-9
M. Wt: 176.13 g/mol
InChI Key: NVAUQRNIEAUBFA-UHFFFAOYSA-N
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Description

N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine is a chemical compound belonging to the class of 1,3,5-triazines This compound is characterized by the presence of hydroxy and nitroso groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine typically involves the nitration of 1,3,5-triazinan-1-amine derivatives. One common method includes the reaction of cyanuric chloride with hydroxylamine and nitrous acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the nitroso groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pH control to optimize yield and purity. The use of continuous flow reactors has been explored to enhance production efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other triazine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in tumor growth.

    Industry: Utilized in the production of herbicides and polymer stabilizers.

Mechanism of Action

The mechanism of action of N-Hydroxy-3,5-dinitroso-1,3,5-triazinan-1-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to the disruption of essential cellular processes in microbes and cancer cells .

Properties

CAS No.

374907-72-9

Molecular Formula

C3H8N6O3

Molecular Weight

176.13 g/mol

IUPAC Name

N-(3,5-dinitroso-1,3,5-triazinan-1-yl)hydroxylamine

InChI

InChI=1S/C3H8N6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h4,10H,1-3H2

InChI Key

NVAUQRNIEAUBFA-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1N=O)N=O)NO

Origin of Product

United States

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